N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide
Description
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core, a bicyclic heteroaromatic system known for its role in medicinal chemistry as a kinase inhibitor scaffold . Key structural elements include:
- A 3-fluorobenzyl substituent at the 5-position of the pyrazolopyrimidinone ring.
- An ethyl linker connecting the N1 position of the core to a 3,3-diphenylpropanamide moiety.
The fluorinated benzyl group likely enhances lipophilicity and target binding affinity, while the diphenylpropanamide tail may contribute to steric bulk and solubility modulation.
Properties
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O2/c30-24-13-7-8-21(16-24)19-34-20-32-28-26(29(34)37)18-33-35(28)15-14-31-27(36)17-25(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-13,16,18,20,25H,14-15,17,19H2,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYVIVJCDRWFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other known compounds, it may interact with enzymes and proteins involved in cellular signaling pathways
Biological Activity
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is a complex compound belonging to the class of pyrazolo-pyrimidines. This compound has garnered attention due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 439.4 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 439.4 g/mol |
| CAS Number | 922047-93-6 |
Research indicates that compounds with a similar pyrazolo-pyrimidine structure often act as kinase inhibitors . They may inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are implicated in various cancers and proliferative diseases. The proposed mechanism involves competing with ATP for binding at the kinase active site, thereby inhibiting the phosphorylation processes essential for cell division and proliferation .
Anticancer Properties
Several studies have highlighted the potential of pyrazolo-pyrimidine derivatives in cancer therapy. The compound exhibits selective inhibition of CDKs, which can lead to reduced tumor growth in various cancer models. For instance, it has been suggested that these compounds can be effective against solid tumors and hematological malignancies such as multiple myeloma .
Anti-inflammatory Effects
In addition to anticancer activity, some derivatives of pyrazolo-pyrimidines have shown promising anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For example, related compounds demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess significant anti-inflammatory properties.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits CDK activity in cancer cell lines. Specific assays measured cell viability and proliferation rates, showing a marked decrease in growth in treated cells compared to controls.
- Animal Models : Preclinical studies using animal models of cancer indicated that administration of this compound led to significant tumor regression and improved survival rates compared to untreated groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidinone derivatives are widely studied for their kinase-inhibitory properties. Below is a detailed comparison with a closely related analog from and general analogs from literature.
Structural and Physicochemical Comparison
Key Observations :
- The diphenylpropanamide group in the target compound may confer greater steric hindrance than Example 3’s isopropylbenzamide, possibly affecting solubility and membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
